Ethyl 3,4-dibromo-2-fluorophenylacetate
Overview
Description
Ethyl 3,4-dibromo-2-fluorophenylacetate is a chemical compound with the molecular formula C10H9Br2FO2 and a molecular weight of 339.98 g/mol. This compound has been widely used in various scientific experiments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dibromo-2-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms on the phenyl ring with bromine and fluorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenylacetates, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,4-dibromo-2-fluorophenylacetate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dibromo-2-fluorophenylacetate involves its interaction with various molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in electrophilic and nucleophilic interactions, affecting the reactivity and stability of the compound. These interactions can influence the compound’s behavior in biological systems and its effectiveness in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dibromo-2-fluorophenylacetate: Similar in structure but with different bromine substitution positions.
3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester: Contains a trifluoromethyl group instead of a fluorine atom.
Uniqueness
Ethyl 3,4-dibromo-2-fluorophenylacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 2-(3,4-dibromo-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-8(14)5-6-3-4-7(11)9(12)10(6)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOAAXRNJEIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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